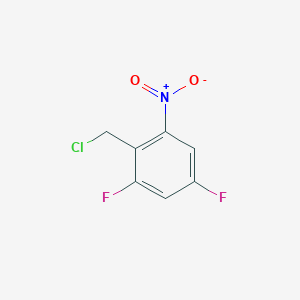

2,4-Difluoro-6-nitrobenzyl chloride

Description

Significance of Fluorinated and Nitroaromatic Compounds in Advanced Organic Synthesis

Fluorinated and nitroaromatic compounds are cornerstones of advanced organic synthesis, each class contributing distinct and powerful properties to molecular design and reactivity. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org This has made organofluorine chemistry indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are also of immense importance. google.com The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. google.com This property is extensively exploited in organic synthesis to direct the formation of specific isomers and to introduce a variety of functional groups. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, a critical transformation in the synthesis of anilines, dyes, and many pharmaceutical agents. google.com The presence of both fluorine atoms and a nitro group in a single aromatic structure, as seen in 2,4-Difluoro-6-nitrobenzyl chloride, creates a unique electronic environment that can lead to novel reactivity and applications.

Contextualizing this compound within Benzyl (B1604629) Chloride Chemistry

Benzyl chloride (C₆H₅CH₂Cl) and its derivatives are a class of organochlorine compounds that serve as fundamental building blocks in organic synthesis. wikipedia.org The reactivity of the benzylic carbon-chlorine bond makes benzyl chlorides excellent electrophiles for the introduction of the benzyl group, a common protecting group for alcohols and carboxylic acids. wikipedia.org They readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The chemical behavior of a benzyl chloride is significantly modulated by the nature and position of substituents on the aromatic ring. In the case of this compound, the two electron-withdrawing fluorine atoms and the strongly deactivating nitro group are expected to have a profound impact on the reactivity of the chloromethyl group. These substituents will influence the electrophilicity of the benzylic carbon and the stability of any potential carbocationic intermediates. The specific arrangement of these groups in this compound suggests a highly activated molecule for nucleophilic attack, potentially offering unique selectivity and reactivity in comparison to simpler benzyl chlorides.

Historical Perspective and Evolution of Synthetic Strategies for Related Halogenated Nitrobenzyl Systems

The synthesis of halogenated nitrobenzyl systems has evolved significantly over the years, driven by the increasing demand for these versatile intermediates in various fields of chemistry. Historically, the preparation of such compounds often relied on multi-step sequences involving classical aromatic substitution reactions.

One of the earliest and most fundamental methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation , a reaction that typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. organicreactions.org However, this method is often not suitable for deactivated aromatic rings, such as those bearing a nitro group.

The nitration of halogenated toluenes has been a common strategy. cerritos.eduoc-praktikum.de For instance, the nitration of a di-fluorotoluene would be a conceivable, though potentially challenging, route to a difluoronitrotoluene precursor. The challenge lies in controlling the regioselectivity of the nitration, as the directing effects of the fluorine atoms and the methyl group can lead to a mixture of isomers. cerritos.edu

Conversely, the halogenation of nitrotoluenes has also been explored. The free-radical chlorination of a nitrotoluene at the benzylic position can yield the corresponding nitrobenzyl chloride. However, these reactions can sometimes lack selectivity and may lead to over-halogenation.

More contemporary approaches have focused on developing more selective and efficient methods. The vicarious nucleophilic substitution (VNS) of hydrogen in nitroaromatics has emerged as a powerful tool for the direct introduction of functionalized methyl groups. sci-hub.senih.govacs.org This methodology allows for the synthesis of specific isomers of nitrobenzyl compounds that are difficult to access through classical electrophilic substitution reactions. While a direct application to this compound has not been widely reported, the principles of VNS could offer a potential synthetic pathway.

The development of new catalytic systems and a deeper understanding of reaction mechanisms continue to drive the evolution of synthetic strategies for these important building blocks, enabling the creation of increasingly complex and functionally diverse molecules.

Data on Related Compounds

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables provide data for structurally related compounds to offer a comparative context.

Table 1: Physical Properties of Related Benzyl and Benzoyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrobenzyl chloride | 612-23-7 | C₇H₆ClNO₂ | 171.58 | 46-48 | 127-133 (at 10 mmHg) |

| 2-Fluoro-4-nitrobenzoyl chloride | 403-23-6 | C₇H₃ClFNO₃ | 203.55 | Not available | Not available |

| 2,4-Difluoronitrobenzene (B147775) | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | Not available | Not available |

Data sourced from various chemical suppliers and databases. cerritos.edunih.govmasterorganicchemistry.com

Table 2: Precursors for the Synthesis of Halogenated Nitroaromatics

| Precursor Name | CAS Number | Molecular Formula | Key Transformation |

| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | Potential starting material for functionalization |

| 2,4-Difluorotoluene | 452-65-3 | C₇H₆F₂ | Precursor for nitration |

| 2-Chloro-6-nitrobenzoyl chloride | 50425-14-4 | C₇H₃Cl₂NO₃ | Example of a related halogenated nitroaromatic acid chloride |

| 4-Nitrobenzoyl chloride | 122-04-3 | C₇H₄ClNO₃ | A well-characterized nitro-substituted benzoyl chloride |

Data sourced from various chemical suppliers and databases. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEGZFKBLPKSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 2,4 Difluoro 6 Nitrobenzyl Chloride

Classical Synthetic Pathways and their Applicability

Classical routes to 2,4-Difluoro-6-nitrobenzyl chloride typically involve a multi-step process, starting from a substituted toluene (B28343) precursor. The key transformations include the introduction of the nitro group and the chlorination of the benzylic methyl group.

The final step in a logical synthetic sequence towards this compound is often the halogenation of the methyl group of a 2,4-difluoro-6-nitrotoluene precursor. This transformation is typically achieved through free radical halogenation. However, the presence of a deactivating nitro group can influence the reaction conditions required.

While specific literature on the direct chlorination of 2,4-difluoro-6-nitrotoluene is scarce, the principles of benzylic halogenation are well-established. For related compounds, such as p-nitrotoluene, bromination of the benzylic position has been demonstrated using agents like barium fluorobromate. researchgate.net For the target compound, chlorination would likely involve reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). The reaction's success would depend on finding conditions that favor benzylic halogenation over potential competing reactions on the activated aromatic ring.

A crucial step in the synthesis is the regioselective nitration of a difluorotoluene precursor, most logically 2,4-difluorotoluene. The directing effects of the substituents on the aromatic ring are critical for achieving the desired 2,4-difluoro-6-nitro substitution pattern.

In electrophilic aromatic substitution, both the fluorine atoms and the methyl group are ortho-, para-directing. libretexts.org In 2,4-difluorotoluene, the positions ortho to the methyl group are 2 and 6. The position para to the methyl group is 4. The fluorine at position 2 directs to positions 1 (occupied) and 3. The fluorine at position 4 directs to positions 3 and 5. The nitration needs to occur at the 6-position, which is ortho to the activating methyl group and meta to both deactivating (by induction) but ortho-, para-directing (by resonance) fluorine atoms. The methyl group is a stronger activator than fluorine is a deactivator, thus directing the incoming electrophile.

Studies on the nitration of fluorotoluenes have shown that regioselectivity can be achieved. rsc.org For instance, the nitration of 2-fluorotoluene (B1218778) can yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity under certain conditions. rsc.org The standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used for such transformations. cerritos.eduoc-praktikum.de For the synthesis of 2,4-difluoro-6-nitrotoluene, the reaction conditions would need to be carefully controlled to favor nitration at the sterically accessible 6-position, which is activated by the methyl group.

An alternative to the direct functionalization of a difluorotoluene is the construction of the substituted aromatic ring through a series of regioselective reactions. This could involve starting with a molecule that already contains one or two of the desired functional groups and then introducing the remaining ones.

For example, a synthetic strategy could begin with a compound like 2,4-difluoronitrobenzene (B147775). google.com Subsequent introduction of a methyl group via a Friedel-Crafts reaction would likely be challenging due to the deactivating nature of the nitro group. A more plausible route might involve starting with a precursor like 2,4-difluoroaniline, performing a Sandmeyer reaction to introduce a different functional group that can later be converted to a methyl group, and then nitrating the ring. However, attempted Sandmeyer reactions on related systems, such as 2,4-difluoro-6-nitroaniline, have been shown to lead to unexpected products. rsc.org

Another approach could involve nucleophilic aromatic substitution (SNAr) reactions on a more highly functionalized precursor. nih.gov For instance, a starting material with a leaving group at the 1-position could undergo substitution to install the methyl group or a precursor to it. The synthesis of related polysubstituted benzenes often requires careful planning of the order of reactions to take advantage of the directing effects of the substituents. libretexts.org A multi-step synthesis reported for 6-bromo-2,3-difluorotoluene, which involves nucleophilic substitution, decarboxylation, reduction, and diazotization, showcases the complexity of achieving specific substitution patterns on polyhalogenated aromatics. google.com

Modern and Advanced Synthetic Techniques

Recent advances in synthetic chemistry offer more controlled and efficient alternatives to classical methods. These include the use of transition metal catalysts and continuous flow technologies.

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-halogen bonds. While direct transition metal-catalyzed chlorination of a benzylic C-H bond is one possibility, other strategies involve the coupling of precursors using a transition metal catalyst.

For instance, palladium-catalyzed coupling reactions of N-tosylhydrazones with benzyl (B1604629) halides are known to form C=C double bonds, but the underlying mechanisms involving metal-carbene intermediates could potentially be adapted for other transformations. acs.org More relevantly, iron-catalyzed cross-electrophile coupling reactions have been developed to synthesize thioethers from benzyl halides, demonstrating the ability of transition metals to activate the benzylic position. nih.gov There are also reports of nickel-catalyzed homocoupling of benzyl halides in aqueous media. ias.ac.in

Furthermore, methods for the benzylation of molecules using benzyl chlorides with the aid of transition metals like manganese and copper have been reported. rsc.org While these reactions use benzyl chlorides as reagents, the mechanistic understanding gained from them can inform the development of new synthetic routes to benzyl chlorides. Recently, the combination of photoredox and nickel catalysis has enabled the enantioselective carbonylative coupling of benzyl halides, highlighting the potential for developing highly selective catalytic methods for the synthesis and functionalization of benzylic compounds. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Benzyl Halides

| Catalyst System | Reactants | Product Type | Reference |

| Iron | Benzyl halides, Disulfides | Thioethers | nih.gov |

| Nickel(II) / Aluminium(0) | Benzyl halides | Bibenzyls | ias.ac.in |

| Mn / Cu(OAc)₂ | Benzyl chlorides, C₆₀ | 1,4-Dibenzylated fullerenes | rsc.org |

| Palladium | N-Tosylhydrazones, Benzyl halides | Olefins | acs.org |

| Iridium (photocatalyst) / Nickel | Benzyl halides, Amines, CO | Chiral amides | acs.org |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. beilstein-journals.orgeuropa.eu The use of microreactors or tubular reactors offers significant advantages in terms of heat and mass transfer, reaction time, and safety. researchgate.netrsc.org

The nitration of aromatic compounds is a classic example where flow chemistry provides substantial benefits. researchgate.netrsc.org Traditional batch nitrations can be difficult to control due to the large exotherm, which can lead to side reactions and safety hazards. In a continuous flow setup, the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, maintaining precise temperature control. This leads to improved selectivity and higher yields of the desired product. Several studies have demonstrated the successful continuous flow nitration of various aromatic compounds, including toluene and its derivatives. rsc.orgacs.org This technology could be directly applied to the nitration of 2,4-difluorotoluene, offering a safer and more efficient route to the 2,4-difluoro-6-nitrotoluene intermediate. researchgate.netrsc.org

Table 2: Advantages of Continuous Flow Nitration

| Feature | Advantage | Reference |

| Enhanced Heat Transfer | Improved safety, reduced side products | europa.euresearchgate.net |

| Precise Process Control | Higher selectivity and yield | rsc.org |

| Small Reactor Volume | Minimized risk with hazardous materials | beilstein-journals.orgresearchgate.net |

| Automation | Increased reproducibility and throughput | europa.eu |

| Scalability | Potential for industrial production | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally responsible chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

The application of green chemistry can be particularly focused on the benzylic chlorination step, which often involves hazardous reagents and conditions. Key principles include:

Waste Prevention: Traditional chlorination methods can generate significant waste streams. Designing syntheses to minimize byproducts is a core tenet of green chemistry.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Substitution reactions, like benzylic chlorination, inherently have a lower atom economy than addition reactions. However, optimizing selectivity can minimize waste from unwanted side reactions.

Less Hazardous Chemical Syntheses: A primary goal is to move away from highly toxic and hazardous reagents. For instance, replacing gaseous chlorine with safer alternatives like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) can significantly reduce risks associated with handling and potential release. organic-chemistry.orgresearchgate.net

Designing Safer Chemicals: This principle focuses on creating end products that have reduced toxicity while maintaining their desired function.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Eliminating carcinogenic solvents like carbon tetrachloride in favor of greener alternatives is a key consideration.

Design for Energy Efficiency: Energy requirements should be minimized. Photocatalytic and electrochemical methods that can be conducted at ambient temperature present a significant advantage over traditional methods that require heating or high-energy UV radiation. organic-chemistry.orgrsc.org

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the principle encourages the use of starting materials derived from renewable sources.

Reduce Derivatives: Unnecessary derivatization steps should be avoided as they increase reagent use and waste generation.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of photocatalysts or copper catalysts can enable highly selective transformations under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.netnih.gov

Design for Degradation: Chemical products should be designed to break down into innocuous substances after their use.

Real-Time Analysis for Pollution Prevention: Developing analytical methods to monitor reactions in real-time allows for better control and prevention of hazardous substance formation.

Inherently Safer Chemistry for Accident Prevention: The choice of substances and their forms in a process should be made to minimize the potential for chemical accidents.

The table below compares a traditional approach to benzylic chlorination with a greener, photocatalytic alternative.

| Feature | Traditional Method (Free Radical) | Greener Method (Photocatalysis) |

| Chlorine Source | Chlorine Gas (Cl₂) | N-Chlorosuccinimide (NCS) organic-chemistry.org |

| Initiation | High-Energy UV Light wikipedia.org | Visible Light organic-chemistry.org |

| Catalyst | None | Acr⁺-Mes or similar photocatalyst organic-chemistry.org |

| Solvent | Carbon Tetrachloride (often) | Greener solvents (e.g., acetonitrile) |

| Temperature | Often requires heating | Ambient Temperature researchgate.net |

| Safety Concerns | Toxic, corrosive Cl₂ gas; hazardous solvent | Solid, more stable chlorine source; milder conditions |

| Byproducts | Potential for over-chlorination and ring chlorination | High selectivity for mono-chlorination organic-chemistry.org |

By adopting these greener methodologies, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Reaction Mechanisms of 2,4 Difluoro 6 Nitrobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon (SN1, SN2 Pathways)

Nucleophilic substitution at the sp³-hybridized benzylic carbon of 2,4-Difluoro-6-nitrobenzyl chloride can theoretically proceed via unimolecular (SN1) or bimolecular (SN2) pathways. youtube.com The SN1 mechanism involves a two-step process initiated by the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orglibretexts.org The operational pathway is largely dictated by the electronic effects of the ring substituents. youtube.com

The aromatic ring in this compound is substituted with potent electron-withdrawing groups (EWG), namely the nitro group and two fluorine atoms. These groups exert a strong negative inductive effect, withdrawing electron density from the benzylic carbon.

Impact on the SN1 Pathway: The SN1 mechanism relies on the formation and stabilization of a benzylic carbocation. youtube.com The powerful EWGs on the aromatic ring significantly destabilize this positively charged intermediate by intensifying its electron deficiency. This destabilization raises the activation energy for the rate-determining step of the SN1 reaction, making this pathway extremely unfavorable for this compound. youtube.com

Impact on the SN2 Pathway: In contrast, the SN2 mechanism is favored by the electronic profile of the substrate. The electron-withdrawing nature of the fluoro and nitro substituents increases the partial positive charge (electrophilicity) on the benzylic carbon, rendering it more susceptible to attack by a nucleophile. libretexts.org The SN2 reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com Therefore, reactions at the benzylic position are expected to proceed predominantly through an SN2 mechanism. masterorganicchemistry.com

| Reaction Pathway | Effect of -NO₂ and -F Groups | Plausibility for this compound | Rationale |

|---|---|---|---|

| SN1 | Strongly Disfavored | Very Low | The electron-withdrawing substituents destabilize the required benzylic carbocation intermediate. |

| SN2 | Strongly Favored | High | The electron-withdrawing substituents increase the electrophilicity of the benzylic carbon, accelerating nucleophilic attack. |

The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution reactions.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are polar aprotic. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which enhances the rate of SN2 reactions. youtube.com For this compound, using a polar aprotic solvent would further promote the favored SN2 pathway at the benzylic carbon. youtube.com

Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) are polar protic. They are capable of hydrogen bonding and are effective at solvating both cations and anions. youtube.com While these solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group, the inherent electronic destabilization of the benzylic cation in this compound would still largely suppress the SN1 mechanism. researchgate.net Instead, solvolysis reactions in polar protic solvents would likely occur via an SN2 mechanism, where the solvent molecule itself acts as the nucleophile. youtube.com

Aromatic Nucleophilic Substitution (SNAr) on the Difluoronitrobenzene Moiety

While typical aromatic rings are electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is expelled, and aromaticity is restored. pressbooks.pub

The difluoronitrobenzene portion of this compound is highly activated for SNAr reactions due to the ortho and para positioning of the nitro group relative to the fluorine atoms. pressbooks.publibretexts.org

In SNAr reactions, the typical leaving group reactivity order for halogens is F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend in SN1/SN2 reactions and is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond and activates the attached carbon for attack, accelerating the formation of the Meisenheimer complex. masterorganicchemistry.com

In the substrate this compound, both fluorine atoms are excellent leaving groups for SNAr. Additionally, the nitro group itself can, under certain conditions and with specific nucleophiles, act as a leaving group. researchgate.netresearchgate.net The relative reactivity often follows the sequence NO₂ > F >> Cl, Br, I, making the displacement of the nitro group a competing possibility. researchgate.net

Regioselectivity in SNAr reactions is determined by the positions of the electron-withdrawing groups relative to the potential leaving groups. masterorganicchemistry.com In this compound, both fluorine atoms are activated by the nitro group at position 6.

Fluorine at C-4: This fluorine is para to the -NO₂ group. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. pressbooks.pub

Fluorine at C-2: This fluorine is ortho to the -NO₂ group and ortho to the -CH₂Cl group. Attack at this position also allows for resonance stabilization by the adjacent nitro group. pressbooks.pub However, the C-2 position is flanked by two substituents (the nitro and benzyl (B1604629) groups), which may introduce steric hindrance, potentially slowing the rate of attack compared to the less hindered C-4 position.

The chloromethyl (-CH₂Cl) group is also electron-withdrawing, further activating the entire ring system. The ultimate regioselectivity—whether the C-2 or C-4 fluorine is displaced—will depend on a balance between these electronic activation and steric hindrance factors, as well as the nature of the attacking nucleophile. wuxiapptec.com For many nucleophiles, substitution is expected to occur preferentially at the C-4 position due to its comparable electronic activation and lower steric hindrance.

| Position of Attack | Activating Group | Relative Position | Steric Hindrance | Notes |

|---|---|---|---|---|

| C-4 (para-Fluoro) | -NO₂ | Para | Lower | Strong resonance stabilization of the Meisenheimer intermediate. Generally the preferred site of attack. |

| C-2 (ortho-Fluoro) | -NO₂ | Ortho | Higher | Strong resonance stabilization, but attack is hindered by adjacent -NO₂ and -CH₂Cl groups. |

Radical Reactions and Electron Transfer Processes

Nitroaromatic compounds are well-known electron acceptors and can participate in single electron transfer (SET) reactions to form radical anions. nih.gov The high electron affinity of the nitrobenzene (B124822) moiety in this compound makes it susceptible to reduction by suitable donors, such as anionic organic bases or through electrochemical methods. nih.govutexas.edu

The process begins with the transfer of an electron to the nitroaromatic system, generating a nitrobenzenide radical anion.

Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

This radical anion is a key intermediate that can drive subsequent chemical transformations. For this compound, the formation of this radical anion could be followed by the intramolecular dissociation of the weakest bond. The C-Cl bond at the benzylic position is significantly weaker than the C-F or C-N bonds of the aromatic ring and would be prone to cleavage, resulting in a benzyl-type radical and a chloride ion.

[Cl-CH₂-Ar(F)₂(NO₂)]•⁻ → •CH₂-Ar(F)₂(NO₂) + Cl⁻

These radical intermediates can then participate in a variety of radical-mediated processes, such as dimerization, hydrogen atom abstraction, or addition to other molecules, leading to products distinct from those formed via nucleophilic substitution pathways. cmu.edu The reduction of nitro groups to amines, for instance, often proceeds through radical and nitroso intermediates. masterorganicchemistry.com

Electrophilic Aromatic Substitution

There is currently no available data in the scientific literature to suggest that this compound readily undergoes electrophilic aromatic substitution reactions. The highly deactivated nature of the benzene (B151609) ring, due to the presence of two strongly electron-withdrawing fluorine atoms and a powerful electron-withdrawing nitro group, makes it a poor nucleophile for typical electrophiles used in EAS reactions.

Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions required to force such reactions on a highly deactivated ring would likely be harsh and could lead to side reactions or decomposition of the starting material, particularly involving the reactive benzyl chloride moiety.

Without experimental data, any discussion of potential products or reaction conditions would be purely speculative.

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Consistent with the lack of data on its electrophilic aromatic substitution reactivity, there are no published mechanistic investigations for this compound using isotopic labeling or kinetic studies in the context of EAS.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, substituting a hydrogen atom with deuterium (B1214612) (a heavier isotope of hydrogen) at a potential reaction site can reveal whether the breaking of the C-H bond is involved in the rate-determining step of the reaction (a phenomenon known as the kinetic isotope effect). Similarly, kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature), provide crucial insights into the reaction mechanism, such as the reaction order and the activation energy.

The absence of such studies for this compound in the context of electrophilic aromatic substitution is a direct consequence of the compound's apparent inertness to these types of reactions. Research efforts in the chemistry of this compound appear to be focused on nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group, rather than on reactions involving the aromatic ring itself.

In-Depth Analysis of this compound as a Synthetic Precursor

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the utility of this compound according to the requested outline. While the compound is available commercially and its constituent functional groups (benzyl chloride, fluoro, nitro) suggest a wide range of potential reactivity, documented examples of its specific application in the outlined synthetic transformations could not be located in publicly accessible chemical databases and research articles.

The requested topics, such as specific cross-coupling reactions, the introduction of nitrogen-containing functionalities, and its use in the synthesis of pyrimidine (B1678525) and benzothiazole (B30560) derivatives, represent plausible but currently undocumented transformations for this specific molecule. General methodologies for these reactions are well-established for related compounds; for instance, other substituted benzyl chlorides are known to undergo nucleophilic substitution and participate in various coupling reactions. Similarly, the synthesis of fluorinated and nitro-substituted heterocycles is a significant area of research. However, direct evidence of these reactions commencing with this compound as the starting material is not present in the accessed literature.

Therefore, to maintain scientific accuracy and avoid the generation of speculative content, it is not possible to provide a thorough and informative article that strictly adheres to the provided detailed outline. The creation of such an article would necessitate fabricating research findings, which falls outside the scope of providing factual and verifiable information.

Utility of 2,4 Difluoro 6 Nitrobenzyl Chloride As a Synthetic Building Block

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

The synthesis of active pharmaceutical ingredients often relies on the use of highly functionalized building blocks to construct complex molecular architectures. Nitro- and fluoro-substituted aromatic compounds are frequently employed due to their unique chemical properties that can influence biological activity and metabolic stability.

Although specific examples of APIs derived directly from 2,4-difluoro-6-nitrobenzyl chloride are not prominently documented, the related compound, 2,4-difluoronitrobenzene (B147775), serves as a known intermediate in the synthesis of pharmaceuticals. For instance, 2,4-difluoronitrobenzene is a precursor in the production of certain medicines. google.com This highlights the general importance of the 2,4-difluoro-nitro substitution pattern in the pharmaceutical industry. The benzyl (B1604629) chloride functionality in the target compound would offer an alternative reactive site for synthetic elaboration compared to a simple nitrobenzene (B124822) derivative.

The table below illustrates the potential of related difluoro-nitro aromatic compounds as precursors to key pharmaceutical intermediates.

| Precursor Compound | Pharmaceutical Intermediate | Therapeutic Area (Example) |

| 2,4-Difluoronitrobenzene | 2,4-Difluoroaniline | Anti-inflammatory |

| 2,3,6-Trifluorobenzoic acid (from related precursors) | Quinolonecarboxylic acid anti-infective agents | Antibacterial |

This table is illustrative and based on the applications of structurally related compounds.

Contributions to Agrochemical Synthesis

In the field of agrochemicals, the introduction of fluorine atoms into a molecule can significantly enhance its efficacy and selectivity as a herbicide, insecticide, or fungicide. The 2,4-difluoro aromatic motif is present in a number of commercially important agricultural products.

While direct synthetic routes starting from this compound are not extensively detailed in available literature, the precursor 2,4-difluoronitrobenzene is a key starting material for various agrochemicals. google.com For example, it is used in the synthesis of the insecticide teflubenzuron (B33202) through a multi-step process that involves chlorination and subsequent transformations. google.com The presence of the benzyl chloride group in this compound would allow for different synthetic strategies to access novel agrochemical scaffolds.

The following table provides examples of agrochemicals synthesized from a related precursor, demonstrating the value of the 2,4-difluoronitrobenzene core structure in this sector.

| Precursor Compound | Resulting Agrochemical Intermediate | Type of Agrochemical |

| 2,4-Difluoronitrobenzene | 3,5-Dichloro-2,4-difluoroaniline | Insecticide (precursor to Teflubenzuron) |

This table is illustrative and based on the applications of structurally related compounds.

Advanced Derivatives and Functionalization Strategies of 2,4 Difluoro 6 Nitrobenzyl Chloride

Modifications at the Benzylic Chloride Position

The benzylic chloride is a primary alkyl halide, making it a prime site for nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a variety of functional groups at the benzylic position.

The benzylic chloride can be readily converted into corresponding alcohols, ethers, and amines through reactions with appropriate nucleophiles. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, facilitating these substitution reactions. cymitquimica.com

Benzylic Alcohols: Hydrolysis of the benzylic chloride, typically under basic conditions, yields the corresponding (2,4-difluoro-6-nitrophenyl)methanol. For instance, the hydrolysis of the related p-nitrobenzyl acetate (B1210297) to p-nitrobenzyl alcohol is efficiently achieved using sodium hydroxide (B78521) in methanol (B129727). orgsyn.org

Benzylic Ethers: Reaction with alkoxides or alcohols under basic conditions results in the formation of benzyl (B1604629) ethers. A mild copper(II)-catalyzed substitution between 2-nitrobenzyl alcohol and tertiary propargylic alcohols demonstrates a method for ether formation. researchgate.net While this example involves a different starting material, the principle of ether synthesis is applicable.

Benzylic Amines: Amines, acting as nucleophiles, can displace the chloride to form substituted benzylic amines. youtube.com These reactions are fundamental in building more complex molecular scaffolds.

A study on p-nitrobenzyl systems showed that reacting p-nitrobenzyl chloride with hydroxide in aqueous dioxane leads to a mixture of products, including p,p'-dinitrostilbene and its oxide, highlighting the complexity of reactions under certain basic conditions. mst.edu

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position of Nitrobenzyl Halides

| Starting Material | Reagent(s) | Product Type | Reference |

| p-Nitrobenzyl acetate | Sodium hydroxide, Methanol | Alcohol | orgsyn.org |

| 2-Nitrobenzyl alcohol | Tertiary propargylic alcohols, CuBr₂ | Ether | researchgate.net |

| p-Nitrobenzyl chloride | Hydroxide ion | Stilbene/Stilbene Oxide | mst.edu |

The benzylic chloride is an excellent substrate for the Michaelis-Arbuzov reaction to generate benzylic phosphonates. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the alkyl halide with a trialkyl phosphite (B83602). organic-chemistry.org

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the benzylic carbon, forming a phosphonium (B103445) salt intermediate. A subsequent dealkylation by the displaced chloride ion yields the stable dialkyl benzylphosphonate. wikipedia.org This method is widely used to create phosphonate (B1237965) esters, which are valuable intermediates in organic synthesis, for example, in the Horner-Wadsworth-Emmons olefination. organic-chemistry.org The synthesis of diethyl (4-nitrobenzyl)phosphonate from 4-nitrobenzyl chloride and triethyl phosphite is a well-established example of this transformation. lookchem.comsigmaaldrich.comtcichemicals.com

Table 2: Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Arbuzov Reaction

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |

| 4-Nitrobenzyl chloride | Triethyl phosphite | Diethyl (4-nitrobenzyl)phosphonate | Heat | organic-chemistry.orglookchem.com |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group on the benzene (B151609) ring to an amino group is a common and crucial transformation. This conversion dramatically alters the electronic properties of the aromatic ring, turning the strongly electron-withdrawing nitro group into an electron-donating amino group. This change impacts the reactivity of the other substituents.

Catalytic hydrogenation is a frequently employed method for this reduction. For example, 2,4-difluoro-5-chloronitrobenzene can be reduced to the corresponding aniline (B41778) using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. google.com It is important to consider the reaction conditions to achieve selective reduction of the nitro group without affecting the benzylic chloride or the fluorine atoms. Often, the benzylic chloride is first substituted, and the nitro group reduction is performed at a later stage to avoid undesired side reactions.

While specific examples involving 2,4-difluoro-6-nitrobenzyl chloride in multi-component reactions are not extensively documented, the aromatic nitro group can influence such reactions. The strong electron-withdrawing nature of the nitro group can activate the aromatic ring for certain transformations or influence the reactivity of other functional groups participating in complex, one-pot syntheses. Aromatic nitro compounds are known to act as catalysts in some reactions, such as the reaction between 2,4-dinitrochlorobenzene and allylamine. researchgate.net

Functionalization of the Fluorinated Aromatic Ring

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). chadsprep.com This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the fluorine atom at C4 is para to the nitro group and the fluorine at C2 is ortho.

This activation allows for the selective displacement of one of the fluorine atoms by a variety of nucleophiles. nih.gov Studies on similar molecules like 2,4-difluoronitrobenzene (B147775) show that it readily reacts with nucleophiles like morpholine. sigmaaldrich.com In another example, the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849) selectively displaces the fluorine at the 4-position (para to the nitro group) to form 2-fluoro-4-nitroaniline. google.com Similarly, in the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, the fluorine at the 2-position (ortho to the nitro group) was selectively substituted by a hydroxide ion. rsc.org This regioselectivity is a key feature in the functionalization of such poly-substituted aromatic rings.

Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) on Related Difluoronitroarenes

| Starting Material | Nucleophile | Product | Displaced Group | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | N-(2-fluoro-4-nitrophenyl)morpholine | Fluorine at C4 | sigmaaldrich.com |

| 3,4-Difluoronitrobenzene | Ammonia | 2-Fluoro-4-nitroaniline | Fluorine at C4 | google.com |

| 2,4-Difluoro-6-nitrobenzenediazonium Cation | Hydroxide | 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide | Fluorine at C2 | rsc.org |

Selective Defluorination or Further Fluorination

The modification of the fluorine content on the aromatic ring of this compound can be a strategic step in a synthetic sequence.

Selective Defluorination: While specific examples for the selective defluorination of this compound are not extensively documented, the principles of nucleophilic aromatic substitution suggest that a stepwise replacement of the fluorine atoms is feasible. The fluorine atom at the 4-position is expected to be more reactive towards nucleophilic attack than the fluorine at the 2-position due to the stronger activating effect of the para-nitro group. This regioselectivity allows for the sequential introduction of different nucleophiles.

Further Fluorination: Introducing additional fluorine atoms to the ring would likely require electrophilic fluorination conditions. However, the presence of the deactivating nitro group would make electrophilic aromatic substitution challenging.

Electrophilic or Nucleophilic Modifications to the Ring

The aromatic ring of this compound is amenable to both nucleophilic and electrophilic modifications, significantly expanding its synthetic potential.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group makes the fluorine atoms susceptible to displacement by a variety of nucleophiles. The general order of reactivity for halogens in SNAr reactions on activated rings is F > Cl > Br > I. Therefore, the fluorine atoms in this compound are prime targets for substitution.

The reaction with amines, thiols, and alkoxides can lead to a diverse array of derivatives. The regioselectivity of these substitutions is influenced by the position of the activating nitro group. The fluorine at the 4-position (para to the nitro group) is generally more readily displaced than the fluorine at the 2-position (ortho to the nitro group). This differential reactivity can be exploited for the stepwise introduction of different substituents.

Reaction with Amines: The reaction with primary or secondary amines can yield various aminofluoronitrobenzyl derivatives. These reactions are foundational for the synthesis of more complex heterocyclic structures.

Reaction with Thiols: Thiolates are effective nucleophiles for the displacement of activated aryl fluorides, leading to the formation of thioethers. These thioethers can be further oxidized to sulfoxides or sulfones, adding another layer of functional diversity.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a 2,4-Difluoro-6-nitroaromatic Core

| Nucleophile | Product | Reaction Conditions | Reference Analogy |

| Aniline | 2-Fluoro-4-anilino-6-nitrobenzyl derivative | Base, polar aprotic solvent | osi.lv |

| Ethanethiol | 4-Ethylthio-2-fluoro-6-nitrobenzyl derivative | Base (e.g., K₂CO₃), DMF | osi.lv |

| Sodium Methoxide | 2-Fluoro-4-methoxy-6-nitrobenzyl derivative | Methanol, room temperature | osi.lv |

This table presents hypothetical reactions based on the known reactivity of similar activated difluoronitroaromatic compounds.

Electrophilic Aromatic Substitution: The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on the ring of this compound difficult. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and would likely result in low yields. The directing effect of the existing substituents would favor substitution at the 5-position.

Cascade and Domino Reactions Utilizing this compound

The multiple reactive sites on this compound make it an ideal starting material for cascade or domino reactions, where a series of intramolecular transformations are triggered by a single event, leading to the rapid construction of complex polycyclic systems.

A common strategy involves an initial intermolecular nucleophilic substitution at the benzylic chloride or one of the fluorine atoms, followed by one or more intramolecular cyclization steps. The nitro group can also participate in these cascades, often after being reduced to an amino group.

Synthesis of Heterocycles: A prominent application of such cascade reactions is the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Quinazoline (B50416) Synthesis: By reacting this compound with a suitable binucleophile, it is conceivable to construct quinazoline derivatives. For instance, a reaction with an amidine could proceed via initial substitution at the benzylic position, followed by an intramolecular nucleophilic attack on one of the activated fluorine atoms.

Benzodiazepine (B76468) Synthesis: Similarly, the benzodiazepine core could potentially be assembled starting from this compound. This would likely involve reaction with a 1,2-diamine, where one amine attacks the benzylic chloride and the other displaces a fluorine atom in a subsequent cyclization step.

Table 2: Plausible Cascade Reactions Initiated from this compound Derivatives

| Initial Reactant | Key Transformation(s) | Final Heterocyclic Core | Reference Analogy |

| 2-(Aminomethyl)aniline | SNAr at benzylic chloride, then intramolecular SNAr at C4-F | Dihydrodiazepino[ ]benzimidazole | researchgate.net |

| Anthranilamide | SNAr at benzylic chloride, then intramolecular cyclization | Dihydroquinazolino[ ]benzodiazepine | researchgate.net |

This table outlines hypothetical cascade reactions and the resulting complex heterocyclic systems, drawing parallels from known multi-step syntheses of similar ring systems.

The versatility of this compound as a building block is evident from the numerous potential transformations it can undergo. Its ability to participate in selective functionalization and complex cascade reactions makes it a valuable precursor for the synthesis of a wide range of advanced chemical entities. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 6 Nitrobenzyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.ipb.ptresearchgate.net

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a window into the electronic environment of individual atoms. ipb.pt For fluorinated compounds like 2,4-difluoro-6-nitrobenzyl chloride, ¹H, ¹³C, and particularly ¹⁹F NMR are indispensable. ipb.ptwikipedia.org

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and benzylic protons. The chemical shifts, multiplicities, and coupling constants of these protons are influenced by the surrounding electron-withdrawing nitro group and the fluorine atoms.

In a related compound, 2,4-difluoronitrobenzene (B147775), the aromatic protons appear in the downfield region, indicative of their deshielded nature due to the electron-withdrawing effects of the nitro group and fluorine atoms. chemicalbook.com Similarly, for this compound, the two aromatic protons would be expected to show complex splitting patterns due to coupling with each other and with the fluorine atoms. The benzylic protons of the -CH₂Cl group would typically appear as a singlet, though long-range coupling to the fluorine at position 6 could potentially introduce further splitting.

For comparison, the benzylic protons in 1-(fluoromethyl)-2-nitrobenzene appear as a doublet at 5.89 ppm with a large coupling constant (J = 47.9 Hz) due to the geminal fluorine. rsc.org In 4-chloro-2-nitrobenzyl chloride, the benzylic protons are observed as a singlet. chemicalbook.com

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1-(Fluoromethyl)-2-nitrobenzene | CDCl₃ | 5.89 (d, J = 47.9 Hz, 2H), 7.53 (t, 1H), 7.77 (t, 1H), 7.83 (d, 1H), 8.24 (d, 1H) | rsc.org |

| 4-Chloro-2-nitrobenzyl chloride | Not specified | Not specified | chemicalbook.com |

| 2,4-Difluoronitrobenzene | Not specified | Aromatic protons in downfield region | chemicalbook.com |

| p-Nitrobenzyl chloride | Not specified | Not specified | nih.gov |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In this compound, distinct signals are expected for each of the seven carbon atoms. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling).

For instance, in 2,4-difluorobenzoyl chloride, the carbon atoms attached to fluorine show splitting. chemicalbook.com Similarly, in 1-(fluoromethyl)-2-nitrobenzene, the benzylic carbon appears as a doublet at 81.3 ppm with a large C-F coupling constant of 172.8 Hz. rsc.org The aromatic carbons in this molecule also show coupling to the fluorine. rsc.org The carbons bearing the nitro and chloromethyl groups in this compound will also have characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for Related Compounds

| Compound | Solvent | Carbon Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 1-(Fluoromethyl)-2-nitrobenzene | CDCl₃ | 81.3 (d, J = 172.8 Hz), 124.9, 126.8 (d, J = 17.6 Hz), 128.6, 134.3, 134.4, 145.6 | rsc.org |

| 2-Nitrobenzyl chloride | Not specified | Not specified | chemicalbook.com |

| 2,4-Difluorobenzoyl chloride | Not specified | Not specified | chemicalbook.com |

| 1,2-Difluoro-4-nitrobenzene | Not specified | Not specified | nih.gov |

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling.nih.govthermofisher.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts of these fluorine atoms are influenced by their position relative to the nitro and chloromethyl groups.

The large range of chemical shifts in ¹⁹F NMR helps in resolving signals from different fluorine environments. thermofisher.com For example, the chemical shift for fluorobenzene (B45895) is -113.15 ppm relative to CFCl₃. colorado.edu The presence of other substituents on the aromatic ring significantly alters these shifts. The coupling between the two fluorine atoms (⁴JFF) and coupling to the aromatic protons (³JFH, ⁴JFH) and potentially the benzylic protons (⁵JFH) would provide valuable structural information. wikipedia.orgthermofisher.com

Table 3: Representative ¹⁹F NMR Data for a Related Compound

| Compound | Solvent | ¹⁹F Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1-(Fluoromethyl)-2-nitrobenzene | CDCl₃ | -219.4 | rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity.chemicalbook.com

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, a COSY spectrum would show a correlation between the two aromatic protons, confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the benzylic position. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt This technique would be invaluable in confirming the substitution pattern on the aromatic ring by showing correlations from the aromatic protons to the carbons bearing the nitro group, fluorine atoms, and the chloromethyl group. For instance, a correlation between the benzylic protons and the carbon at position 1 would confirm the attachment of the chloromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification.ipb.ptchemicalbook.comnih.govresearchgate.netchemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bonds, the C-Cl bond, and the aromatic ring.

Nitro Group (NO₂) : Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed in the regions of 1550-1500 cm⁻¹ and 1365-1320 cm⁻¹, respectively. For example, 1-(fluoromethyl)-2-nitrobenzene shows a strong band at 1522 cm⁻¹ for the nitro group. rsc.org

Carbon-Fluorine (C-F) Bonds : The C-F stretching vibrations in aromatic compounds usually appear in the 1300-1100 cm⁻¹ range.

Carbon-Chlorine (C-Cl) Bond : The C-Cl stretching vibration for a benzyl (B1604629) chloride is typically found in the 700-600 cm⁻¹ region.

Aromatic Ring : Characteristic C-H stretching vibrations for the aromatic ring are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Table 4: Representative IR Absorption Frequencies for Related Compounds

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(Fluoromethyl)-2-nitrobenzene | NO₂ | 1522, 1341 | rsc.org |

| 2-Nitrobenzyl chloride | Not specified | Not specified | chemicalbook.com |

| 4-Nitrobenzoyl chloride | Not specified | Not specified | chemicalbook.com |

| p-Nitrobenzyl chloride | Not specified | Not specified | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.chemicalbook.comnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₇H₄ClF₂NO₂. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

The fragmentation pattern would likely involve the loss of the chlorine atom to form a stable benzyl cation, followed by further fragmentation of the aromatic ring and loss of the nitro group. The mass spectrum of the related compound 1-(fluoromethyl)-2-nitrobenzene shows the molecular ion at m/z 155.0. rsc.org The mass spectrum of p-nitrobenzyl chloride also provides a reference for the fragmentation of a nitro-substituted benzyl chloride. nih.gov

Table 5: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| 1-(Fluoromethyl)-2-nitrobenzene | EI | 155.0 | Not specified | rsc.org |

| 2,4-Difluoronitrobenzene | EI | 159 | Not specified | chemicalbook.com |

| p-Nitrobenzyl chloride | Not specified | 171 | Not specified | nih.gov |

| o-Nitrobenzyl chloride | Not specified | 171 | Not specified | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound. In a typical HRMS experiment, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not available, the technique has been widely applied to characterize various organic molecules, including nitroaromatic and halogenated compounds. For instance, high-resolution electrospray ionization (ESI) mass spectra are routinely used to confirm the identity of newly synthesized compounds in research settings. beilstein-journals.org

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₇H₄ClF₂NO₂ | 207.9871 |

This table presents the theoretically calculated exact mass. Experimental verification via HRMS is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure for this compound could be found. However, the crystal structures of numerous related fluorinated and nitrated aromatic compounds have been determined, providing insights into the expected structural features. For example, the crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde has been reported, showcasing the conformation of a difluorobenzyl moiety within a larger molecule. researchgate.net Similarly, the structures of various other complex organic molecules containing fluoro and chloro substituents have been elucidated using single-crystal X-ray diffraction. researchgate.netnih.govaalto.fi

Table 2: Representative Crystallographic Data for a Related Difluoro Aromatic Compound

| Parameter | (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde researchgate.net |

| Formula | C₂₄H₂₀F₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.3962(8) Å, b = 11.1939(19) Å, c = 11.596(2) Å |

| α = 64.877(17)°, β = 85.781(11)°, γ = 86.894(10)° | |

| Volume (ų) | 983.8(3) |

This data is for a related compound and serves as an example of crystallographic information. It does not represent the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups) and conjugated systems.

Specific UV-Vis spectral data for this compound is not documented in the available literature. However, the UV-Vis spectra of numerous aromatic nitro compounds and their derivatives have been extensively studied. researchgate.net The presence of the nitro group and the benzene (B151609) ring in this compound would be expected to give rise to characteristic absorption bands in the UV region. The electronic transitions in such molecules are typically π → π* and n → π* transitions.

For comparative purposes, the UV-Vis absorption spectra of various derivatives of bis(benzothieno)silole have been recorded in dichloromethane, showing strong absorptions in the UV-Vis region. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 6 Nitrobenzyl Chloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating molecular structure, stability, and reactivity. For a molecule like 2,4-Difluoro-6-nitrobenzyl chloride, these calculations would provide a deep understanding of its electronic and geometric characteristics.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial, particularly concerning the rotation around the C-C bond connecting the benzyl (B1604629) group to the chloromethyl group, and the orientation of the nitro group relative to the aromatic ring. By calculating the relative energies of different conformers, the most stable and populated conformations at a given temperature can be identified.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.80 | C-C-Cl | 110.0 |

| C-N | 1.48 | C-C-N | 120.0 |

| C-F (ortho) | 1.35 | O-N-O | 125.0 |

| C-F (para) | 1.34 | F-C-C | 118.0 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the electron-withdrawing nature of the two fluorine atoms and the nitro group would significantly influence the energy and distribution of these orbitals. An FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity and stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in identifying characteristic functional groups, such as the C-Cl, C-F, and N-O stretching and bending vibrations.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the electronic structure and the wavelengths at which the molecule absorbs light.

Reaction Mechanism Studies through Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Pathway Elucidation

For any reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

By mapping the potential energy surface, the entire reaction pathway from reactants to products via the transition state can be elucidated. This provides a detailed, step-by-step understanding of how the reaction occurs.

Activation Energies and Thermodynamic Parameters

Once the energies of the reactants, transition state, and products are calculated, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This is a critical parameter for predicting the rate of a reaction.

Furthermore, other thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of reaction can be calculated. These values indicate whether a reaction is energetically favorable and spontaneous.

Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound (Illustrative)

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 20.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of a compound, including its conformational changes, interactions with solvent molecules, and potential binding modes with biological macromolecules.

Currently, there are no specific molecular dynamics simulation studies published in the peer-reviewed scientific literature for this compound. Such a study, were it to be conducted, would likely involve the following:

Force Field Selection: A suitable force field, which is a set of parameters used to calculate the potential energy of the system, would be chosen. For an organic molecule like this compound, common choices might include AMBER, CHARMM, or OPLS.

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent such as water, to mimic physiological or reaction conditions.

Simulation and Analysis: The simulation would be run for a sufficient length of time to observe the relevant molecular motions. Analysis of the resulting trajectory could reveal key dynamic properties.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Example Value/Method | Purpose |

| Force Field | GROMOS54a7 | To define the potential energy function of the system. |

| Solvent Model | SPC/E | To represent the aqueous environment. |

| System Temperature | 300 K | To simulate physiological conditions. |

| System Pressure | 1 bar | To maintain constant pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To quantify molecular stability and flexibility. |

This table is hypothetical and for illustrative purposes only, as no specific MD studies for this compound have been found.

The insights from such simulations could be valuable for understanding how the fluorine and nitro substituents influence the flexibility of the benzyl chloride moiety, which in turn could affect its reactivity and potential biological activity.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. Computational approaches are particularly well-suited for SAR investigations as they allow for the calculation of various molecular descriptors that can be linked to experimental reactivity data.

As with molecular dynamics, there is a lack of specific computational SAR studies focused on this compound. General Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on broader classes of nitroaromatic compounds to predict properties like toxicity. nih.govnih.govresearchgate.netosti.gov These studies often employ a range of calculated descriptors to build predictive models.

For this compound, a computational SAR study would likely investigate descriptors such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The presence of the electron-withdrawing nitro and fluoro groups is expected to significantly impact the electronic properties of the aromatic ring and the benzylic carbon.

Steric Descriptors: These relate to the size and shape of the molecule, which can influence its ability to approach and interact with other reactants.

Thermodynamic Descriptors: These include properties like the heat of formation and Gibbs free energy, which can provide insights into the stability of the molecule and the energetics of reaction pathways.

Table 2: Key Computational Descriptors for a Hypothetical SAR Study of this compound

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Atomic Charges (e.g., Mulliken, NBO) | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Steric | Molecular Volume | Influences the accessibility of the reactive benzylic chloride group. |

| Thermodynamic | Enthalpy of Formation | Provides information on the relative stability of the molecule. |

This table is illustrative of the types of descriptors that would be relevant in a computational SAR study, as no such study for the specific compound has been identified.

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reaction rates, a predictive model for the reactivity of this compound could be developed. This would be particularly useful for understanding its reactivity towards nucleophiles, a characteristic reaction for benzyl chlorides.

Emerging Research Avenues and Future Perspectives for 2,4 Difluoro 6 Nitrobenzyl Chloride

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural characteristics of 2,4-Difluoro-6-nitrobenzyl chloride make it a compelling building block for the construction of complex supramolecular architectures and advanced functional materials. The presence of fluorine atoms and a nitro group on the benzene (B151609) ring significantly influences its intermolecular interactions, paving the way for novel material design.

The fluorine substituents, known for their high electronegativity and ability to participate in non-covalent interactions such as halogen bonding and dipole-dipole interactions, can direct the self-assembly of molecules into ordered structures. researchgate.netrsc.org This property is particularly valuable in the field of liquid crystals . researchgate.netrsc.orgnih.govcapes.gov.br The incorporation of fluorinated moieties into calamitic (rod-like) or discotic (disc-like) molecules can profoundly affect their mesophase behavior, dielectric anisotropy, and optical properties. researchgate.netrsc.org While direct studies on liquid crystals derived from this compound are yet to be reported, the known influence of fluorination on liquid crystal properties suggests a promising avenue for research. researchgate.netrsc.org The benzyl (B1604629) chloride functionality provides a convenient handle for attaching this fluorinated core to various molecular scaffolds, enabling the synthesis of a new family of fluorinated liquid crystalline materials. nih.gov

Furthermore, the nitrobenzyl moiety is a classic component in the synthesis of macrocyclic hosts, such as crown ethers . For instance, 4-Nitrobenzyl chloride has been utilized in the preparation of unsymmetrically substituted diaza-18-crown-6-ether derivatives. sigmaaldrich.cn These macrocycles are renowned for their ability to selectively bind cations, a cornerstone of supramolecular chemistry. The introduction of the difluoro-substitution pattern in this compound could modulate the binding properties and solubility of the resulting crown ethers, potentially leading to new sensors or phase-transfer catalysts.

The combination of a reactive benzyl chloride and a nitro group also opens doors for its use in creating functional polymers and materials . The benzyl chloride group can be readily converted into other functional groups or used in polymerization reactions. The nitro group, with its strong electron-withdrawing nature, can be used to tune the electronic properties of the resulting materials, making them potentially suitable for applications in organic electronics or as components of charge-transfer complexes.

Role in Catalysis and Asymmetric Synthesis

The reactivity of the benzyl chloride group, enhanced by the electron-withdrawing nitro and fluoro substituents, positions this compound as a valuable substrate and potential catalyst component in a variety of organic transformations.

Recent advancements in photocatalysis have highlighted the utility of benzyl halides in generating radical intermediates under mild conditions. The nitro group in nitrobenzyl halides can act as a "redox antenna," facilitating electron transfer processes that lead to the cleavage of the carbon-halogen bond. This suggests that this compound could be a precursor to a highly reactive difluoronitrobenzyl radical upon photocatalytic activation. Such radicals could then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Moreover, the development of cooperative catalytic systems offers another exciting prospect. For example, the in-situ conversion of benzyl chlorides to more reactive species using nucleophilic catalysts like lutidine has been shown to be an effective strategy in coupling reactions. This approach could be extended to this compound, enabling its participation in reactions that are otherwise difficult to achieve.

While there is currently no specific literature on the application of this compound in asymmetric synthesis , its structure presents intriguing possibilities. The prochiral benzylic carbon offers a site for enantioselective transformations. The development of chiral catalysts capable of discriminating between the two enantiotopic faces of the benzyl chloride would allow for the synthesis of enantioenriched products. These chiral building blocks could be valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Development of Novel Reaction Methodologies